molecular formula C20H13Cl2NOS B2896911 2-{3-[(2,3-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole CAS No. 339096-04-7

2-{3-[(2,3-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole

Cat. No. B2896911
CAS RN: 339096-04-7
M. Wt: 386.29
InChI Key: GZVSDRYVTUOJON-UHFFFAOYSA-N
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Description

The compound “2-{3-[(2,3-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a dichlorophenoxy group, which is a type of halogenated phenol .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be relevant for this compound include its polarity, solubility, melting point, and boiling point .

Scientific Research Applications

Antitumor Properties

2-(4-Aminophenyl)benzothiazole molecules, including derivatives similar to 2-{3-[(2,3-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole, have been studied for their potential antitumor properties. These compounds have shown potent inhibitory activity against specific human ovarian carcinoma cell lines, with GI50 values in the nanomolar range. Their inhibition is highly selective, showing a distinct response in different cell lines. These findings extend to preliminary in vivo tests, demonstrating significant inhibition of tumor growth in certain models (Bradshaw et al., 1998).

Calcium Antagonism

Research on benzothiazoline derivatives, a related chemical class, has revealed their role as calcium antagonists. These compounds have shown significant calcium antagonistic activity in vitro and demonstrated a dual inhibition effect on sodium and calcium inward channels in heart models. Additionally, certain derivatives have exhibited a long-acting hypotensive effect in animal models, suggesting potential applications in cardiovascular disorders (Yamamoto et al., 1988).

Antimicrobial and Anti-inflammatory Agents

A series of benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds have shown effectiveness against bacterial and fungal pathogens, and some have been screened for anti-inflammatory activity, suggesting a broad spectrum of potential therapeutic applications (Kendre et al., 2015).

Fluorescence Probes and pH Sensing

Benzothiazole derivatives have been applied in the development of fluorescent probes for sensing pH and metal cations. These compounds demonstrate sensitivity to pH changes and selectivity in metal cation detection, making them suitable for various analytical and bioanalytical applications (Tanaka et al., 2001).

Synthesis of Novel Compounds

Benzothiazoles have been used in the synthesis of various heterocyclic compounds, indicating their versatility as precursors in chemical synthesis. This includes the preparation of benzoxazepine, benzothiazepine, and benzodiazepine derivatives, among others, showcasing the chemical diversity achievable with benzothiazole-based compounds (Bardajee et al., 2016).

properties

IUPAC Name

2-[3-[(2,3-dichlorophenoxy)methyl]phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NOS/c21-15-7-4-9-17(19(15)22)24-12-13-5-3-6-14(11-13)20-23-16-8-1-2-10-18(16)25-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVSDRYVTUOJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)COC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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